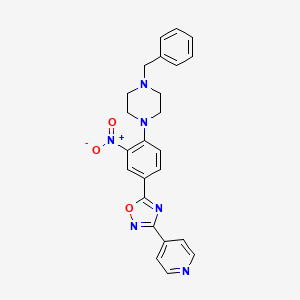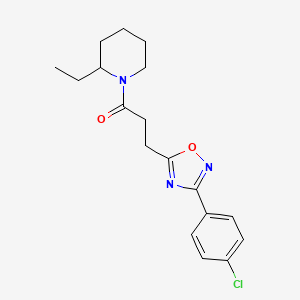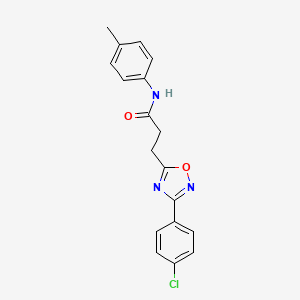
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various molecular targets, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to possess antibacterial and antifungal activities against various pathogenic microorganisms. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. Additionally, it has been shown to exhibit anxiolytic and antidepressant effects, which may be attributed to its interaction with serotonin and dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is its broad range of biological activities, which makes it a versatile compound for scientific research. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret its biological effects.
Direcciones Futuras
There are several future directions for the research of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and CNS disorders. Another direction is to elucidate its mechanism of action and molecular targets, which may provide insights into its biological effects. Additionally, further studies are needed to evaluate its safety and toxicity profile, which may inform its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole involves the reaction between 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde and 4-pyridinecarboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been investigated for its potential as a central nervous system (CNS) agent, as it has been shown to exhibit anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-30(32)22-16-20(24-26-23(27-33-24)19-8-10-25-11-9-19)6-7-21(22)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESINZHOSYPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)


![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)




